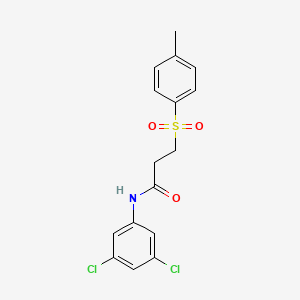

Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

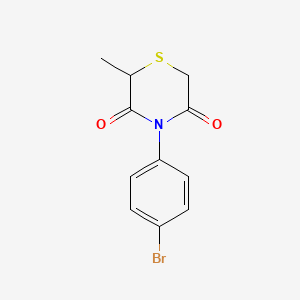

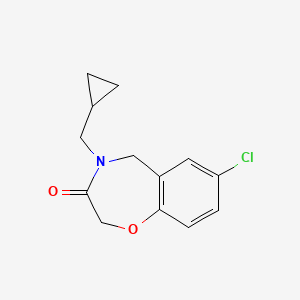

The compound “Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. This moiety is often found in various pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, an amide group (from the carbamoyl moiety), and an ester group (from the ethyl 2-oxoacetate moiety) . These functional groups could potentially influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For instance, the presence of the benzofuran, amide, and ester groups in this compound could influence its polarity, solubility, stability, and other properties .Applications De Recherche Scientifique

Synthesis of Novel Compounds : Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) has been utilized in the synthesis of novel α-ketoamide derivatives, offering high purity and yield. This method involved the ring opening of N-acylisatin, leading to the creation of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives (El‐Faham et al., 2013).

Potential as Protein-Tyrosine Phosphatase Inhibitors : Derivatives of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a target for treating diabetes and obesity. Some compounds showed rapid reversible inhibition with low micro-molar IC(50) values, indicating potential therapeutic applications (Navarrete-Vázquez et al., 2012).

Chemoselective Synthesis : A study demonstrated the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester, highlighting the synthetic versatility of ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate. This methodology yielded products with moderate to good yields, showcasing its utility in creating diverse chemical compounds (Pretto et al., 2019).

Antimicrobial Activities : In the realm of antimicrobial research, new diiodocoumarin derivatives with promising activities were synthesized. One of the intermediates in this process was ethyl 2-(3-carbamoyl-6,8-diiodocoumarin-4-yl)-2-cyanoacetate, demonstrating pronounced effects against tested microorganisms (Mohamed et al., 2011).

Bioactive Potentials from Mollusks : A study on mollusks from the Arabian Sea isolated compounds with ethyl acetate-methanol extracts, indicating bioactive potentials. This research adds to the understanding of marine natural products and their potential applications in pharmacology (Chakraborty & Joy, 2019).

Glucosidase Inhibition Studies : Novel N-arylthiazole-2-amines and Ethyl 2-[aryl(thiazol-2-yl)amino]acetates showed significant inhibition towards α-glucosidase and β-glucosidase enzymes. This suggests potential applications in treating diseases like diabetes, where glucosidase inhibition is a key therapeutic strategy (Babar et al., 2017).

Antitumor Drug Synthesis : A synthesis method avoiding the use of methyl isocyanate was developed for the antitumor drug temozolomide, starting from ethyl (8-carbamoyl-3,4-dihydro-4-oxoimidazo[5,1,-d]-1,2,3,5-tetrazin-3-yl)acetate. This provides a safer approach to producing important pharmaceutical compounds (Wang et al., 1994).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[(2-carbamoyl-1-benzofuran-3-yl)amino]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5/c1-2-19-13(18)12(17)15-9-7-5-3-4-6-8(7)20-10(9)11(14)16/h3-6H,2H2,1H3,(H2,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTWEOXZOPIHCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2355930.png)

![4-tert-butyl-N-{3-oxo-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propyl}benzene-1-sulfonamide](/img/structure/B2355931.png)

![4-ethoxy-N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2355932.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2355936.png)

![5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole](/img/structure/B2355938.png)

![3-[1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2355945.png)